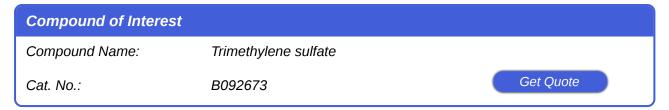


## An In-depth Technical Guide to Trimethylene Sulfate (CAS 1073-05-8)

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Trimethylene sulfate, also known as 1,3,2-Dioxathiane 2,2-dioxide or 1,3-propanediol cyclic sulfate (PCS), is a highly reactive cyclic sulfate ester with the CAS number 1073-05-8.[1][2][3] [4] Its strained six-membered ring structure makes it a potent electrophile, susceptible to nucleophilic attack. This reactivity is harnessed in its primary applications as a versatile intermediate in organic synthesis and, most notably, as a high-performance electrolyte additive in lithium-ion batteries.[5] In battery systems, it forms a stable solid electrolyte interphase (SEI) on electrode surfaces, significantly enhancing cycling stability and performance.[6][7] However, its high reactivity also corresponds with significant health hazards, including suspected carcinogenicity and mutagenicity.[2] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, mechanisms of action, and critical safety information.

### **Chemical and Physical Properties**

**Trimethylene sulfate** is a white, solid crystalline compound at room temperature.[7] It is highly soluble in water and polar organic solvents like carbonates and glymes.[6] The key physical and chemical properties are summarized in the table below.



Property	Value	Reference(s)
CAS Number	1073-05-8	[2][4]
Molecular Formula	C <sub>3</sub> H <sub>6</sub> O <sub>4</sub> S	[2][4][6]
Molecular Weight	138.14 g/mol	[2][4][6]
IUPAC Name	1,3,2-dioxathiane 2,2-dioxide	[2]
Synonyms	Trimethylene sulfate, 1,3- Propanediol cyclic sulfate, 1,3- Propylene sulfate	[1][2][3][4]
Appearance	White to off-white solid/crystals	[7]
Melting Point	58-62 °C	[3][6][8]
Boiling Point	240.4 °C at 760 mmHg	[7]
Density	1.452 g/cm <sup>3</sup>	[7]
Solubility	Highly soluble in water; soluble in carbonates and glymes	[6]
SMILES	O=S1(=O)OCCCO1	[8]
InChI Key	OQYOVYWFXHQYOP- UHFFFAOYSA-N	[2][4][8]

### Synthesis and Experimental Protocols

The synthesis of **trimethylene sulfate** typically involves the cyclization of 1,3-propanediol with a sulfating agent. A common and effective laboratory-scale method is a two-step process involving the formation of a cyclic sulfite intermediate, which is subsequently oxidized.

### Representative Synthesis Protocol: Two-Step Oxidation

This protocol is based on the well-established method of reacting a diol with thionyl chloride, followed by oxidation of the resulting cyclic sulfite. A notable advancement by K. Barry Sharpless and his group demonstrated a high-yield, one-pot version of this reaction using a ruthenium catalyst.[5]



### Step 1: Synthesis of Cyclic Sulfite (1,3,2-Dioxathiane 2-oxide)

- To a stirred solution of 1,3-propanediol (1 equivalent) in an anhydrous solvent such as dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.
- Slowly add thionyl chloride (SOCl<sub>2</sub>) (1.1 equivalents) dropwise to the solution. An organic base like pyridine may be used to scavenge the HCl byproduct.
- After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
- The reaction mixture is then washed with water, a saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude cyclic sulfite.

### Step 2: Oxidation to Cyclic Sulfate (**Trimethylene Sulfate**)

- Dissolve the crude cyclic sulfite from Step 1 in a solvent mixture, typically acetonitrile, carbon tetrachloride, and water.
- Add a catalytic amount of ruthenium(III) chloride (RuCl₃) to the solution.
- Add sodium periodate (NaIO<sub>4</sub>) (1.5 equivalents) portion-wise to the stirred mixture. The
  reaction is exothermic and should be cooled if necessary.
- Stir the reaction at room temperature for 2-4 hours. The progress of the oxidation can be monitored by the disappearance of the sulfite spot on TLC.
- Upon completion, the mixture is partitioned between water and an organic solvent like ethyl
  acetate. The organic layers are combined, washed with sodium thiosulfate solution to
  remove any remaining oxidant, washed with brine, and dried over anhydrous magnesium
  sulfate.
- The solvent is evaporated, and the resulting crude solid is purified by recrystallization (e.g., from ethyl acetate/hexanes) to afford pure trimethylene sulfate.



# Step 1: Sulfite Formation 1,3-Propanediol Thionyl Chloride (SOCl<sub>2</sub>) Reaction in Anhydrous Solvent Step 2: Oxidation Intermediate: 1,3,2-Dioxathiane 2-oxide (Cyclic Sulfite) Oxidant (e.g., NalO4) Catalyst (e.g., RuCl<sub>3</sub>) Input from Step 1 Oxidation Reaction Final Product: Trimethylene Sulfate

### Synthesis Workflow of Trimethylene Sulfate

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Figure 1. General synthesis workflow for trimethylene sulfate.

# Applications and Mechanisms of Action Primary Application: Lithium-Ion Battery Electrolyte Additive

The most significant application of **trimethylene sulfate** is as a film-forming additive in electrolytes for high-voltage lithium-ion batteries.[6] When added in small quantities (typically

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up to 3 wt.%) to standard carbonate-based electrolytes, it dramatically improves the battery's cycling performance, capacity retention, and thermal stability.[6][7]

Mechanism of Action: **Trimethylene sulfate** has a lower reduction potential than common electrolyte solvents like ethylene carbonate (EC).[9] During the initial charging cycles, it is preferentially reduced on the anode surface and oxidized on the cathode surface. This sacrificial decomposition forms a stable, ionically conductive, and electronically insulating layer known as the Solid Electrolyte Interphase (SEI) on the anode and a Cathode Electrolyte Interphase (CEI) on the cathode.[6][7]

This sulfur-rich protective layer:

- Prevents the continuous decomposition of the bulk electrolyte on the electrode surfaces.[7]
- Suppresses the co-intercalation of solvent molecules into graphite anodes, which can cause structural damage.
- Reduces the dissolution of transition metals from the cathode, particularly at high voltages and temperatures.
- Inhibits gas production within the cell.[6]

These effects collectively lead to a longer cycle life and improved safety for the battery. For instance, in one study, the addition of 3.0 wt.% **trimethylene sulfate** to the electrolyte of a LiNi<sub>0.6</sub>Co<sub>0.1</sub>Mn<sub>0.3</sub>O<sub>2</sub>/graphite battery improved the capacity retention from 9.6% to 86.5% after 150 cycles at a high voltage of 4.5 V.[7]



### Mechanism in Li-ion Battery Anode (Graphite) Cathode (e.g., NMC) Trimethylene Sulfate Anode Surface Cathode Surface (PCS Additive) Sacrificial Sacrificial Protects Protects Reduction Oxidation Stable, Sulfur-rich Stable, Sulfur-rich **SEI Layer CEI Layer** Improved Performance: - Higher Capacity Retention - Longer Cycle Life

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- Enhanced Safety

Figure 2. Role of trimethylene sulfate in forming protective layers in a battery.

### **Role in Organic Synthesis and Drug Development**

As a highly reactive bifunctional electrophile, **trimethylene sulfate** serves as a valuable intermediate in organic synthesis. The strained ring is readily opened by nucleophiles, allowing for the stereospecific introduction of a sulfated 1,3-propanediol moiety into a target molecule. This reactivity makes it a synthetic equivalent to an epoxide but with different reactivity patterns.[5]

While not a drug itself, its utility as a building block could be relevant in drug development for synthesizing complex molecules, including sulfated compounds which can exhibit a range of biological activities. The sulfate group can increase water solubility and mimic biological sulfate esters. However, there is limited specific information in the public domain linking this compound directly to established signaling pathways or as a key component in currently approved drugs. Its inherent toxicity and reactivity likely present significant challenges for direct therapeutic applications.



### Safety, Handling, and Toxicity

**Trimethylene sulfate** is a hazardous substance and must be handled with extreme care in a controlled laboratory environment.

### GHS Hazard Classification:

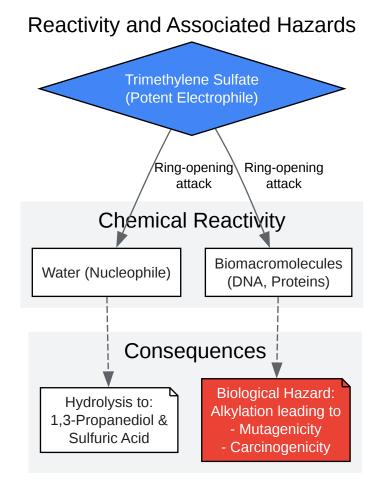
- Signal Word: Danger[6][8]
- Hazard Statements:
  - H317: May cause an allergic skin reaction.[6][8]
  - H318: Causes serious eye damage.[6][8]
  - H341: Suspected of causing genetic defects.[2][6][8]
  - H351: Suspected of causing cancer.[2][6][8]

Handling and Personal Protective Equipment (PPE):

- Work in a well-ventilated fume hood.
- Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
- Avoid inhalation of dust and contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place away from moisture, as it is hygroscopic and hydrolyzes in the presence of water.

The suspected mutagenicity and carcinogenicity are likely due to its nature as a potent alkylating agent. The electrophilic ring can be attacked by nucleophilic sites on biological macromolecules like DNA and proteins, leading to covalent modification and potential genetic damage.





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Figure 3. Relationship between chemical reactivity and biological hazards.

### Conclusion

Trimethylene sulfate (CAS 1073-05-8) is a compound of significant interest in materials science and organic chemistry. Its role as a film-forming electrolyte additive has proven to be a highly effective strategy for enhancing the performance and longevity of high-voltage lithium-ion batteries. In synthesis, it provides a reactive handle for the introduction of sulfated functionalities. Researchers and professionals must balance its powerful chemical utility with its considerable health hazards, adhering to strict safety protocols during its handling and use. Future research may continue to explore its applications in energy storage and as a specialized reagent for complex molecule synthesis.



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